Lithium zirconate
Overview
Description
Lithium zirconate (Li2ZrO3) has been identified as a promising material for high-temperature CO2 capture due to its rapid reaction with CO2 and its ability to store significant quantities of CO2 at high temperatures . It is also considered for applications in electrochemical devices and tritium breeding blankets .
Synthesis Analysis
The synthesis of lithium zirconate can be achieved through various methods. The solid-state reaction method involves the use of lithium carbonate, zirconia, and potassium carbonate, which form lithium zirconate in the temperature range of 850–1200°C . An alternative sol-gel procedure has been compared with the powder-mixing route and commercial-grade powders, highlighting the importance of particle size and state of agglomeration for CO2 absorption applications . A novel route to create nanocrystalline lithium zirconate results in particles with high porosity and improved kinetics for CO2 capture . Additionally, the solution combustion synthesis using glycine as fuel allows control over the combustion mode, flame temperature, and powder characteristics by adjusting the fuel-to-oxidizer ratio .
Molecular Structure Analysis
The molecular structure of lithium zirconate has been studied using single-crystal X-ray diffraction, revealing that Li6Zr2O7 is monoclinic with an ordered anionic deficiency, leading to a coordination number of 5 for Li atoms and significant distortion of the oxygen octahedron around Zr atoms . This open structure is conducive to higher mobility of Li+ and O2- ions .
Chemical Reactions Analysis
Lithium zirconate reacts with CO2, and this reaction can be enhanced by doping with potassium or yttrium, which shifts the rate-limiting step from CO2 diffusion in the solid lithium carbonate shell to oxygen ion diffusion in the zirconia shell . The material is stable in consecutive forward–backward reaction cycles, and the reaction rate is dependent on the partial CO2 pressure . Lithium zirconate also exhibits interaction with CO2 at lower temperatures (25–550°C) .
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium zirconate are influenced by its synthesis method and conditions. The defect properties, lithium ion diffusion, and incorporation of dopants like Na, Ti, and Ga have been studied, revealing that Li-ion diffuses along the c-axis with an activation energy of 0.55 eV . The thermodynamic stability of lithium zirconates has been assessed, and their reaction with water vapor has been calculated, indicating stability with respect to water vapor . High lithium-ion conductivity has been achieved in garnet-structured lanthanum lithium zirconate by incorporating Si and Al, which reduces grain boundary resistance . Lithium zirconate has also been used as a solid catalyst for the esterification and transesterification of low-quality triglycerides, with its activity being a function of its basic sites .
Scientific Research Applications
Li+ Ion Mobility and Applications in Various Fields Lithium zirconate (LZO) is significant in studying Li+ ion mobility, with applications ranging from nuclear reactors to lithium-ion batteries. Solid-state nuclear magnetic resonance (NMR) combined with density functional theory (DFT) simulations reveals insights into Li+ ion dynamics in LZO. This research underscores the importance of lithium vacancies for Li+ ion mobilities (Ferreira, Reuter, & Scheurer, 2016).
CO2 Capture and Electrochemical Properties Lithium zirconates are explored for CO2 capture, with studies focusing on their structural, electronic, and phonon properties. The electrochemical properties and thermodynamics of CO2 absorption/desorption processes in various lithium zirconates are analyzed, highlighting their potential in environmental applications (Duan, 2011).
Nanocrystalline Lithium Zirconate for CO2 Capture Nanocrystalline lithium zirconate, prepared by novel routes, demonstrates high porosity, capacity for CO2 capture, improved capture rate, and low regeneration temperature. This positions it as an efficient high-temperature CO2 acceptor (Ochoa-Fernández et al., 2006).
Defect Processes and Doping in Li2ZrO3 The study of intrinsic defect processes and doping in lithium zirconate (Li2ZrO3) reveals insights crucial for its use as an anode in lithium-ion batteries and as a nuclear reactor breeder material. DFT calculations show that lithium Frenkel is the dominant intrinsic defect process, influencing the material's application in energy technologies (Kordatos et al., 2017).
Processing for Carbon Dioxide Separation The processing of lithium zirconate for high-temperature CO2 separation focuses on its particle size, crystal structure, and state of agglomeration. Synthesis methods like sol-gel procedures impact its morphologic, structural characteristics, and CO2 absorption properties (Nair et al., 2004).
High-Temperature CO2 Sorption Mechanism Research delves into the high-temperature CO2 sorption mechanism on lithium zirconate. Analyzing the phase and microstructure change during the CO2 sorption/desorption process provides insights into its reversible reaction and potential for flue gas separation (Ida & Lin, 2003).
Structural and Thermodynamic Properties A comprehensive study using DFT formalism explores the structural, electronic, elastic, and thermodynamic properties of Li2ZrO3, highlighting its potential as a tritium breeder material for fusion reactors. The study confirms its mechanical stability and anisotropy at ambient pressure, contributing to its utility in energy-related applications (Chattaraj, 2017).
Safety And Hazards
Lithium Zirconate is not classified as hazardous according to 29 CFR 1910 (OSHA GHS). However, it is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and ensure good ventilation/exhaustion at the workplace101112.
Future Directions
Lithium Zirconate is under investigation for its use in solid-state electrolytes in lithium-based battery technologies7. This research is motivated by the desire to obtain better fundamental understanding of structure-property relationships in lithium-ion conducting ceramics, particularly in LLZO nanostructured materials4.
properties
IUPAC Name |
dilithium;dioxido(oxo)zirconium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.3O.Zr/q2*+1;;2*-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKLXRHTVCSWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Zr](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O3Zr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium zirconate | |
CAS RN |
12031-83-3 | |
Record name | Zirconate (ZrO32-), lithium (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dilithium zirconium trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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